Clazolam

描述

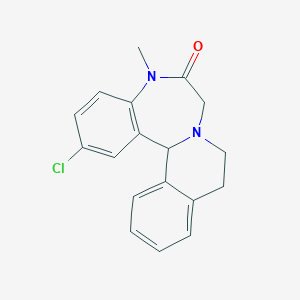

Clazolam is a chemical compound belonging to the benzodiazepine class, specifically the tetrahydroisoquinobenzodiazepine subclass. It is known for its potent sedative and anxiolytic properties. The molecular formula of this compound is C18H17ClN2O, and it has a molecular weight of approximately 312.8 g/mol . This compound acts as a modulator of the gamma-aminobutyric acid receptor-ionophore complex, which plays a crucial role in its pharmacological effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clazolam involves several steps, starting with the formation of the core benzodiazepine structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then further modified to produce the desired benzodiazepine structure . The reaction conditions typically involve the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound often relies on crystallization techniques to obtain the desired polymorphs of the compound. Crystallization from solutions or melts is governed by both thermodynamic and kinetic factors, requiring strict control of the crystallization conditions . Non-equilibrium crystallization techniques, such as rapid variable-temperature crystallization, are also employed to produce metastable modifications of this compound .

化学反应分析

Types of Reactions: Clazolam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, such as carbonyl groups, to alcohols.

Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the benzodiazepine structure, altering its reactivity and pharmacological profile.

Major Products Formed: The major products formed from these reactions include various substituted benzodiazepines with altered pharmacological properties, which can be further studied for their therapeutic potential.

科学研究应用

Pharmacological Properties

Clazolam shares structural similarities with other benzodiazepines, which contribute to its pharmacological profile. It acts primarily as an allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This mechanism leads to various effects, including:

- Sedation : this compound can induce sleepiness and relaxation.

- Anxiolytic Effects : It may reduce anxiety symptoms in patients.

- Muscle Relaxation : The compound exhibits muscle-relaxing properties.

- Amnesic Effects : this compound can impair memory formation, which has implications for its misuse.

Therapeutic Applications

While this compound is not widely recognized for therapeutic use due to its legal status and potential for abuse, it has been studied for several applications:

- Anxiety Disorders : Similar to other benzodiazepines, this compound may be considered for treating anxiety disorders due to its anxiolytic properties.

- Sleep Disorders : Its sedative effects suggest potential use in managing insomnia or other sleep-related issues.

- Pre-Anesthetic Medication : this compound could be used as a pre-anesthetic agent to alleviate anxiety before surgical procedures.

Toxicology and Forensic Applications

This compound's presence in illicit drug markets has raised concerns regarding its safety and the risk of overdose. Studies have documented cases of this compound being misrepresented as more commonly prescribed benzodiazepines like alprazolam or diazepam. Key findings include:

- Detection in Biological Samples : this compound can be identified in blood and urine through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This capability is crucial for toxicological investigations and forensic analysis .

- Case Studies : Reports have emerged detailing emergency department visits linked to this compound use, highlighting symptoms such as hypotension, bradycardia, and respiratory depression. These cases underscore the need for awareness among healthcare providers regarding the risks associated with this compound .

Research Findings and Data Tables

The following table summarizes key pharmacological properties and potential applications of this compound:

| Property | Description |

|---|---|

| Chemical Class | Triazolobenzodiazepine |

| Mechanism of Action | GABA receptor modulation |

| Primary Effects | Sedation, anxiolysis, muscle relaxation |

| Potential Therapeutic Uses | Anxiety disorders, sleep disorders |

| Detection Methods | LC-MS/MS |

作用机制

Clazolam exerts its effects by modulating the gamma-aminobutyric acid receptor-ionophore complex. It binds to specific sites on the gamma-aminobutyric acid receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This action enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative and anxiolytic outcomes .

相似化合物的比较

Clazolam is unique among benzodiazepines due to its specific structure and pharmacological profile. Similar compounds include:

Clonazolam: A benzodiazepine with a similar mechanism of action but differing in its potency and duration of effects.

Cloxazolam: A long-acting benzodiazepine that acts as a prodrug, with pharmacologically active metabolites.

This compound stands out due to its unique tetrahydroisoquinobenzodiazepine structure, which contributes to its distinct pharmacological properties and potential therapeutic applications .

生物活性

Clazolam is a compound belonging to the class of benzodiazepines, which are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. This article delves into the biological activity of this compound, examining its pharmacological effects, structure-activity relationships, and relevant case studies that highlight its impact on human health.

Overview of this compound

This compound is structurally related to other benzodiazepines and exhibits a range of biological activities primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor system. Benzodiazepines like this compound enhance the effect of GABA, a neurotransmitter that inhibits nerve transmission in the brain, leading to sedative and anxiolytic effects.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is significantly influenced by their chemical structure. Recent studies have identified key structural features that enhance the efficacy of these compounds:

- Electrostatic Interactions : The presence of strong hydrogen bond donors or acceptors can significantly affect binding affinity to GABA receptors. For instance, modifications at the C2 position with carbonyl groups have been shown to improve activity .

- Hydrophobic Features : Compounds with halogenated substitutions at specific positions (e.g., meta position) demonstrate increased biological activity due to enhanced hydrophobic interactions .

- 3D QSAR Models : Advanced computational models have been employed to predict the biological activity of various derivatives, indicating that this compound ranks among the more potent benzodiazepines with a predicted log value of 9.5 .

Pharmacological Effects

This compound's pharmacological profile includes:

- Anxiolytic Activity : this compound has demonstrated significant anxiolytic effects in both animal models and clinical settings. Its efficacy in reducing anxiety symptoms has made it a subject of interest for treating anxiety disorders.

- Sedative Effects : Similar to other benzodiazepines, this compound induces sedation and can be used as a pre-anesthetic medication.

- Potential for Abuse : Like many benzodiazepines, this compound carries a risk for dependence and abuse. Case studies have documented instances of addiction and withdrawal symptoms associated with prolonged use .

Case Study 1: Alprazolam Addiction

While not directly related to this compound, this case study illustrates the potential for addiction within this class of drugs. A patient exhibited severe neurological symptoms after prolonged use of Alprazolam, including tremors, cognitive impairment, and mood disturbances. The case highlights the risks associated with high doses and long-term use of benzodiazepines .

Case Study 2: Comparative Analysis

A comparative analysis involving various benzodiazepines indicated that this compound displayed a similar profile to other high-potency variants like flubrotizolam and clonazolam in terms of biological activity. The study utilized both in vitro and in vivo assessments to evaluate their effects on GABA receptor modulation .

Research Findings

Recent research has focused on elucidating the mechanisms by which this compound exerts its effects:

- GABA Receptor Modulation : Studies show that this compound enhances GABAergic transmission by increasing the frequency of channel opening events at GABA receptors, thereby facilitating inhibitory neurotransmission.

- Neuroprotective Effects : Emerging evidence suggests that certain benzodiazepines may possess neuroprotective properties, potentially mitigating oxidative stress in neuronal cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound compared to other benzodiazepines:

| Compound | Predicted Log | Anxiolytic Activity | Sedative Effects | Abuse Potential |

|---|---|---|---|---|

| This compound | 9.5 | High | High | Moderate |

| Flubrotizolam | 9.6 | High | High | High |

| Alprazolam | 8.8 | High | Moderate | High |

属性

CAS 编号 |

10171-69-4 |

|---|---|

分子式 |

C18H17ClN2O |

分子量 |

312.8 g/mol |

IUPAC 名称 |

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |

InChI 键 |

YAQKGZXXQNKEET-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

规范 SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Key on ui other cas no. |

10171-69-4 10243-45-5 7492-29-7 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。